molecular formula C17H24BrNO5 B4075007 1-[3-(3-bromophenoxy)propyl]azepane oxalate

1-[3-(3-bromophenoxy)propyl]azepane oxalate

Cat. No. B4075007
M. Wt: 402.3 g/mol
InChI Key: HCBDWVSQAUSSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-bromophenoxy)propyl]azepane oxalate, also known as BRL-15572, is a selective antagonist for the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor, primarily expressed in the central nervous system, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. BRL-15572 is a promising pharmacological tool that can be used to investigate the physiological functions of orexin-1 receptor and its potential as a therapeutic target for various disorders.

Mechanism of Action

1-[3-(3-bromophenoxy)propyl]azepane oxalate is a selective antagonist for orexin-1 receptor, which means that it binds to the receptor and prevents the activation of downstream signaling pathways by orexin-A. Orexin-A is known to activate the Gq/11 protein signaling pathway, which leads to the activation of phospholipase C and the production of inositol triphosphate and diacylglycerol. This results in the release of calcium ions from intracellular stores and the activation of protein kinase C, which can modulate the activity of ion channels and other signaling molecules (Sakurai et al., 1998). By blocking the activation of orexin-1 receptor, 1-[3-(3-bromophenoxy)propyl]azepane oxalate can modulate the physiological functions regulated by orexin-A.
Biochemical and Physiological Effects:
1-[3-(3-bromophenoxy)propyl]azepane oxalate has been shown to modulate various physiological functions regulated by orexin-1 receptor. In animal studies, 1-[3-(3-bromophenoxy)propyl]azepane oxalate has been shown to reduce food intake, increase locomotor activity, and promote wakefulness (Smart et al., 2001; Rodgers et al., 2001; Hoyer et al., 2002). 1-[3-(3-bromophenoxy)propyl]azepane oxalate has also been shown to modulate stress responses, anxiety, and drug addiction (Harris et al., 2005; Narita et al., 2006; Boutrel et al., 2010). These effects are consistent with the known functions of orexin-1 receptor in the regulation of feeding behavior, energy expenditure, sleep-wake cycles, and stress responses.

Advantages and Limitations for Lab Experiments

1-[3-(3-bromophenoxy)propyl]azepane oxalate is a useful pharmacological tool for investigating the physiological functions of orexin-1 receptor. Its selectivity and potency make it a reliable antagonist for blocking the effects of orexin-A on orexin-1 receptor. However, there are some limitations to using 1-[3-(3-bromophenoxy)propyl]azepane oxalate in lab experiments. One limitation is that 1-[3-(3-bromophenoxy)propyl]azepane oxalate may not completely block the effects of orexin-A on orexin-1 receptor, especially at high concentrations or in certain experimental conditions. Another limitation is that 1-[3-(3-bromophenoxy)propyl]azepane oxalate may have off-target effects on other receptors or signaling pathways, which could confound the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[3-(3-bromophenoxy)propyl]azepane oxalate and orexin-1 receptor. One direction is to investigate the role of orexin-1 receptor in the regulation of other physiological functions, such as mood, cognition, and immune responses. Another direction is to develop more selective and potent antagonists for orexin-1 receptor, which could improve the specificity and reliability of experimental results. Additionally, the development of orexin-1 receptor agonists could provide new therapeutic options for the treatment of various disorders, such as obesity, sleep disorders, and addiction.

Scientific Research Applications

1-[3-(3-bromophenoxy)propyl]azepane oxalate has been widely used in scientific research to investigate the physiological functions of orexin-1 receptor. It has been shown to block the effects of orexin-A, a neuropeptide that binds to orexin-1 receptor, on the regulation of feeding behavior, locomotor activity, and sleep-wake cycles (Smart et al., 2001; Rodgers et al., 2001; Hoyer et al., 2002). 1-[3-(3-bromophenoxy)propyl]azepane oxalate has also been used to investigate the role of orexin-1 receptor in the regulation of stress responses, anxiety, and drug addiction (Harris et al., 2005; Narita et al., 2006; Boutrel et al., 2010).

properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]azepane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.C2H2O4/c16-14-7-5-8-15(13-14)18-12-6-11-17-9-3-1-2-4-10-17;3-1(4)2(5)6/h5,7-8,13H,1-4,6,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBDWVSQAUSSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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